molecular formula C14H12F2N2O2 B2943781 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide CAS No. 744241-92-7

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide

Cat. No.: B2943781
CAS No.: 744241-92-7
M. Wt: 278.259
InChI Key: RNXAJKYJIXQVKV-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(difluoromethoxy)phenyl]benzamide is a benzamide derivative characterized by a 2-aminobenzoyl group linked to a 4-(difluoromethoxy)phenyl substituent. The difluoromethoxy (–OCF₂H) group introduces strong electron-withdrawing effects, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

IUPAC Name

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-14(16)20-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)17/h1-8,14H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXAJKYJIXQVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide typically involves the reaction of 2-aminobenzamide with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide is a chemical compound with applications in medicinal chemistry and drug development due to its unique structure featuring an amino group and a difluoromethoxy substituent on the phenyl ring. The compound has the molecular formula C13H12F2N2O and a benzamide backbone.

Pharmaceutical Research

  • P2X7 Receptor Inhibition Research suggests that this compound, and compounds with similar structures, can inhibit the P2X7 receptor, which is involved in inflammatory and pain pathways. This indicates potential therapeutic applications for conditions like chronic pain and neuroinflammation.
  • Antimicrobial Applications 2-aminobenzamide derivatives have been evaluated for their potential as antimicrobial agents . For example, one study synthesized a series of new 2-aminobenzamide derivatives and tested them against various bacterial and fungal strains . Compound 5 in that study exhibited excellent antifungal activity against Aspergillus fumigatus, even more potently than the standard drug Clotrimazole, and showed moderate to good antibacterial and antifungal activity against other tested strains .
  • DHFR Inhibition 2-mercaptobenzimidazole (2MBI) derivatives, which have structural similarities to purine nucleotides, have been investigated for their potential as inhibitors of dihydrofolate reductase (DHFR) . DHFR is a crucial target for antimetabolite antimicrobials because of its role in purine synthesis .
  • Anti-cancer applications Benzimidazole and related heteroaromatics have been broadly studied for their anticancer potential . Studies have evaluated synthesized 2MBI derivatives against human colorectal carcinoma cell lines, with some compounds showing more potency than the standard drug 5-FU .
  • β-secretase inhibition 2-amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one compounds can be used to inhibit β-secretase (BACE) . Inhibition of β-secretase can treat β-amyloid deposits and neurofibrillary tangles .

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide, highlighting substituent variations and their biological implications:

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Activity/Properties Reference ID
2-Amino-N-(4-fluorophenyl)benzamide 4-Fluorophenyl –F, –NH₂ Moderate antimicrobial activity
2-Amino-N-(4-chlorophenyl)benzamide 4-Chlorophenyl –Cl, –NH₂ Enhanced antibacterial potency vs. Gram(+)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 4-Nitrophenyl, 5-Cl, –OH –NO₂, –Cl, –OH Potent cytotoxic activity against D. piger
CI-994 (4-acetylamino-N-(2-aminophenyl)benzamide) 4-Acetylamino, 2-aminophenyl –NHCOCH₃, –NH₂ HDAC inhibition; antitumor activity
N-(3-chloro-4-fluorophenyl)-4-(imidazolyl)benzamide 3-Cl,4-F, imidazole –Cl, –F, imidazole High anticancer activity (cervical cancer)
Target compound 4-(Difluoromethoxy)phenyl –OCF₂H, –NH₂ Predicted: Enhanced metabolic stability, potential antimicrobial/HDAC activity

Structure-Activity Relationships (SAR)

  • Antimicrobial Activity: Chlorine substitution at position 5 (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) correlates with >90% inhibition of bacterial growth at 30 µmol/L . Fluorine at position 4 (e.g., 2-amino-N-(4-fluorophenyl)benzamide) shows moderate activity, suggesting difluoromethoxy may amplify this effect .
  • Anticancer Potential: Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(imidazolyl)benzamide) exhibit selective cytotoxicity, highlighting the role of heterocyclic moieties . The target compound lacks heterocycles but may leverage –OCF₂H for HDAC inhibition, akin to CI-994 .

Physicochemical Properties

  • In salicylamides, logP >3.0 (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) correlates with high cytotoxicity .
  • Metabolic Stability:
    • Difluoromethoxy groups resist oxidative metabolism better than methoxy (–OCH₃), as seen in pesticide analogs (e.g., diflufenican) .

Key Research Findings from Analogs

HDAC Inhibition: CI-994 demonstrated HDAC-1/2 inhibition at IC₅₀ = 2–5 µM, inducing histone H3 hyperacetylation within 30 minutes .

Antimicrobial Potency: 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide reduced Desulfovibrio piger biomass by 82–90% at 1.10 µmol/L .

Anticancer Activity: Imidazole-substituted benzamides showed IC₅₀ values <10 µM against cervical cancer cells .

Biological Activity

2-amino-N-[4-(difluoromethoxy)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. Characterized by its benzamide backbone and unique difluoromethoxy substituent, this compound has been studied for its interactions with various biological targets, particularly in the context of receptor inhibition and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2O. Its structure features:

  • An amino group : Enhances hydrogen bonding capabilities.
  • A difluoromethoxy group : Potentially alters lipophilicity and receptor binding properties.
  • A benzamide backbone : Common in compounds with diverse biological activities.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13H12F2N2O
Functional GroupsAmino, Difluoromethoxy
ClassBenzamide

Inhibition of Receptors

Research indicates that this compound exhibits significant biological activity as an inhibitor of specific receptors, notably the P2X7 receptor. This receptor is implicated in inflammatory responses and pain pathways. Compounds with similar structures have shown efficacy in modulating these pathways, suggesting potential therapeutic applications for chronic pain and neuroinflammation.

The mechanism of action involves the compound's ability to interact with target receptors through hydrogen bonding and possibly pi-pi stacking interactions. These interactions can modulate various biological processes, influencing receptor activity and downstream signaling pathways .

Case Studies

  • Neurodegenerative Disorders :
    • A study highlighted the potential of compounds similar to this compound as inhibitors of β-secretase (BACE), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The inhibition of BACE could lead to reduced amyloidogenic processes, providing a therapeutic avenue for neurodegenerative disorders .
  • Inflammatory Conditions :
    • Another investigation focused on the compound's role in modulating inflammatory responses via P2X7 receptor inhibition. This study demonstrated a decrease in pro-inflammatory cytokine release, suggesting utility in conditions characterized by excessive inflammation.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(4-fluorophenyl)benzamideFluoro group instead of difluoromethoxyDifferent receptor interactions
N-(4-methylphenyl)benzamideMethyl group substitutionVariations in lipophilicity affecting bioavailability
5-Amino-1-(4-difluoromethoxyphenyl)-1H-pyrazole-3-carboxamidePyrazole ring additionAltered pharmacological profile

These comparisons illustrate how minor structural modifications can lead to significant changes in biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide, and how do coupling reagents influence yield?

Methodological Answer: The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 4-(difluoromethoxy)aniline. Key reagents include DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for amide bond formation .

  • Procedure :
    • Dissolve 2-aminobenzoic acid and 4-(difluoromethoxy)aniline in anhydrous DMF.
    • Add DCC/HOBt to facilitate coupling at 0–25°C for 12–24 hours.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield Optimization :
    • DCC/HOBt increases yields (70–85%) by reducing racemization and side reactions compared to EDCI .
    • Critical Factor : Moisture-free conditions to prevent reagent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

  • 1H-NMR :
    • Aromatic protons in the benzamide ring appear as multiplets at δ 6.8–7.8 ppm.
    • The difluoromethoxy group (–OCF2H) shows a triplet near δ 6.2 ppm (J = 72 Hz) .
  • IR :
    • Strong amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1540 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]+ matches the molecular weight (e.g., m/z 305 for C14H12F2N2O2) .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer:

  • Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like dichloromethane (neurotoxic) and fluorinated intermediates (mutagenicity potential) .
  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • Mutagenicity : Ames testing revealed low mutagenic risk for similar benzamides, but handle with caution equivalent to benzyl chloride .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –CF3) : Enhance metabolic stability and receptor binding affinity .
    • Methoxy groups : Increase solubility but may reduce blood-brain barrier penetration .
  • Case Study :
    • Replacing the difluoromethoxy group with a trifluoromethyl group in analogs increased antimicrobial activity by 2-fold (MIC = 0.5 µg/mL vs. 1.0 µg/mL) .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Variability :
    • pH Sensitivity : Fluorescence intensity in binding assays peaks at pH 5.0; deviations alter protonation states and binding efficiency .
    • Solvent Effects : DMSO >10% reduces activity due to protein denaturation .
  • Validation Steps :
    • Replicate assays under standardized conditions (pH 5.0, 25°C, ≤2% DMSO).
    • Use orthogonal methods (e.g., SPR and fluorescence polarization) to confirm binding constants .

Q. What computational tools predict the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Models :
    • LogP : Predicted at 2.8 (moderate lipophilicity) using Molinspiration .
    • Metabolic Stability : CYP450 metabolism assessed via StarDrop’s P450 module .
  • Docking Studies :
    • AutoDock Vina identifies hydrogen bonding between the amide group and kinase active sites (e.g., binding energy = -8.2 kcal/mol) .

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